molecular formula C11H17ClN4O2 B8290219 4-Chloro-6-(ethylbutylamino)-2-methyl-5-nitropyrimidine

4-Chloro-6-(ethylbutylamino)-2-methyl-5-nitropyrimidine

Cat. No. B8290219
M. Wt: 272.73 g/mol
InChI Key: FLHHWURIYMYQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(ethylbutylamino)-2-methyl-5-nitropyrimidine is a useful research compound. Its molecular formula is C11H17ClN4O2 and its molecular weight is 272.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-(ethylbutylamino)-2-methyl-5-nitropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(ethylbutylamino)-2-methyl-5-nitropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-6-(ethylbutylamino)-2-methyl-5-nitropyrimidine

Molecular Formula

C11H17ClN4O2

Molecular Weight

272.73 g/mol

IUPAC Name

N-butyl-6-chloro-N-ethyl-2-methyl-5-nitropyrimidin-4-amine

InChI

InChI=1S/C11H17ClN4O2/c1-4-6-7-15(5-2)11-9(16(17)18)10(12)13-8(3)14-11/h4-7H2,1-3H3

InChI Key

FLHHWURIYMYQPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C1=C(C(=NC(=N1)C)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Part A. A solution of 4,6-dichloro-2-methyl-5-nitropyrimidine (prepared using the methods of Albert, et al., J. Chem. Soc. 1954, p. 3832) (2.77 g, 13.3 mmol) in absolute ethanol (25 mL) was cooled to 0° C., and treated with triethylamine (2.00 mL, 14.3 mmol). Then, a solution of ethylbutylamine (1.80 mL, 13.2 mmol) in ethanol (3 mL) was added dropwise with stirring. The mixture was allowed to stir and warm to ambient temperature overnight, then was partitioned between water and ethyl acetate (100 mL each). The organic phase was seperated, washed with satd. aq. brine (100 mL), dried over anhydrous sodium sulfate, filtered and evaporated. The residue was separated by column chromatography (silica gel, dichloromethane) to afford 4-chloro-6-(ethylbutylamino)-2-methyl-5-nitropyrimidine as an oil (3.34 g, 12.2 mmol, 92%). Spectral data: TLC RF 0.59 (dichloromethane). 1H NMR (300 MHz, CDCl3): δ3.45 (2H, q, J=7.0 Hz), 3.38 (2H, t, J=7.7 Hz), 2.50 (3H, s), 1.62-1.52 (2H, m), 1.38-1.26 (2H, m), 1.20 (3H, t, J=7.0 Hz), 0.94 (3H, t, J=7.3 Hz). MS (NH3—CI): m/e 276 (4), 275 (40), 274 (16), 273 (100).
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Synthesis routes and methods III

Procedure details

Part A. A solution of 4,6-dichloro-2-methyl-5-nitropyrimidine (prepared rising the methods of Albert, et al., J. Chem. Soc. 1954, p. 3832) (2.77 g, 13.3 mmol) in absolute ethanol (25 mL) was cooled to 0° C., and treated with triethylatine (2.00 mL, 14.3 mmol). Then, a solution of ethylbutylamine (1.80 mL, 13.2 mmol) in ethanol (3 mL) was added dropwise with stirring. The mixture was allowed to stir and warm to ambient temperature overnight, then was partitioned between water and ethyl acetate (100 mL each). The organic phase was separated, washed with satd. aq. brine (100 mL), dried over anhydrous sodium sulfate, filtered and evaporated. The residue was separated by column chromatography (silica gel, dichloromethane) to afford 4-chloro-6-(ethylbutylamino)-2-methyl-5-nitropyrimidine as an oil (3.34 g, 12.2 mmol, 92%). Spectral data: TLC RF 0.59 (dichloromethane). 1H NMR (300 MHz, CDCl3): δ3.45 (2H, q, J=7.0 Hz), 3.38 (2H, t, J=7.7 Hz), 2.50 (3H, s), 1.62-1.52 (2H, m), 1.38-1.26 (2H, m), 1.20 (3H, t, J=7.0 Hz), 0.94 (3H, t, J=7.3 Hz). MS (NH3 --CI): m/e 276 (4), 275 (40), 274 (16), 273 (100).
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25 mL
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